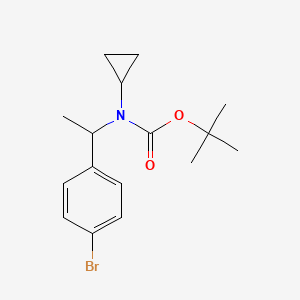

Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate

Descripción

Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate (CAS: 1040166-18-4) is a carbamate derivative featuring a tert-butyl carbamate group, a 4-bromophenyl-substituted ethyl chain, and a cyclopropyl moiety. Its molecular formula is C₁₆H₂₁BrN₂O₂, and it is primarily utilized in medicinal chemistry as a building block for protein degraders and intermediates in cross-coupling reactions . The bromine atom at the para position of the phenyl ring enhances its utility in Suzuki-Miyaura couplings, enabling further functionalization .

Propiedades

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)ethyl]-N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-11(12-5-7-13(17)8-6-12)18(14-9-10-14)15(19)20-16(2,3)4/h5-8,11,14H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYALZMUDZLOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N(C2CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Carbamate Intermediate

a. Direct Carbamation of 4-Bromophenylethylamine Derivatives

One of the most common approaches involves the carbamation of 4-bromophenylethylamine or its derivatives with di-tert-butyl dicarbonate (Boc anhydride). This method typically proceeds under mild conditions with the use of organic solvents such as dichloromethane or toluene.

- Dissolve 4-bromophenylethylamine hydrochloride or free base in anhydrous dichloromethane.

- Add triethylamine or potassium carbonate as base.

- Introduce di-tert-butyl dicarbonate (Boc2O) dropwise at room temperature.

- Stir the mixture for 16–24 hours, monitoring progress via TLC.

- Extract, wash with water, dry over sodium sulfate, and concentrate to obtain tert-butyl (4-bromophenyl)ethyl carbamate.

Yield: Typically around 64%, with reaction conditions at ambient temperature.

b. Alternative Methods Using Acid Catalysis

Some procedures utilize acid catalysis (e.g., dilute sulfuric acid, tosic acid) with solvents like benzene or toluene, heating under reflux to facilitate carbamate formation. These conditions promote the formation of the Boc-protected amine via reaction with Boc2O.

Introduction of the Cyclopropyl Group

The key step involves coupling the carbamate intermediate with a cyclopropyl fragment, often via a nucleophilic substitution or cross-coupling reaction.

a. Suzuki-Miyaura Cross-Coupling

- Reagents: Boronic acid derivatives of cyclopropyl groups, palladium catalysts (e.g., Pd(dppf)Cl2).

- Conditions: Potassium acetate as base, in dioxane solvent, at 80°C.

- Process: The carbamate derivative bearing a suitable leaving group (e.g., bromide) undergoes Suzuki coupling with cyclopropylboronic acid or ester, forming the C–C bond.

- Reagents: Cyclopropyl halides (e.g., cyclopropyl bromide) and the carbamate derivative.

- Conditions: Base such as potassium carbonate in polar aprotic solvents like DMF or acetonitrile, at elevated temperatures.

- Outcome: Formation of the cyclopropyl-substituted carbamate through nucleophilic substitution at the electrophilic site.

Final Deprotection and Purification

Post-coupling, the Boc protecting group is typically removed using mineral acids such as hydrochloric acid or trifluoroacetic acid, yielding the free carbamate.

- Procedure: Stirring with dilute HCl in an appropriate solvent (e.g., dichloromethane or ethanol) at room temperature.

- Purification: The crude product is purified via column chromatography or recrystallization, resulting in the target compound with high purity.

Summary of Key Data and Conditions

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Carbamate formation | Boc2O, triethylamine | Dichloromethane | Room temp | 16–24 h | 64% | Mild conditions, TLC monitored |

| Cyclopropyl coupling | Cyclopropylboronic acid/halide, Pd catalyst | Dioxane, base | 80°C | 12–16 h | Variable | Suzuki coupling preferred for selectivity |

| Deprotection | HCl or TFA | Dichloromethane | Room temp | 2–4 h | High purity | Final purification step |

Research Findings and Data Tables

- The synthesis of carbamate derivatives similar to tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate has been reported with yields ranging from 60% to 70%, depending on the coupling method and reaction conditions.

- The use of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) has demonstrated high efficiency and regioselectivity, making it a preferred method.

- Patent CN1300079C describes a multi-step process involving phenol protection, Grignard reactions, etherification, and hydrolysis, which can be adapted for cyclopropyl incorporation by replacing phenolic intermediates with suitable cyclopropyl precursors.

- The process emphasizes mild reaction conditions, cost-effectiveness, and scalability for industrial production.

Notes and Considerations

- Choice of Starting Materials: The availability of 4-bromophenylethylamine derivatives and cyclopropyl halides influences the selection of synthetic pathways.

- Reaction Optimization: Catalysts, solvents, and temperature parameters should be optimized for maximum yield and purity.

- Safety: Cyclopropyl compounds are reactive; proper handling and safety protocols are essential.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of iodinated or other halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in:

- Synthesis of Functionalized Compounds: The compound's unique structure allows for the creation of various derivatives that can be further explored for different applications.

- Catalysis: It has potential uses in developing new catalytic systems due to its ability to form stable complexes with metal catalysts.

Biology

In biological studies, this compound is investigated for its interactions with biological macromolecules:

- Pharmacodynamics and Pharmacokinetics: Research focuses on how it interacts with enzymes and receptors, potentially modulating their activity.

- Drug Design: Its structural characteristics make it a suitable candidate for developing novel pharmacophores aimed at specific therapeutic targets.

Medicine

The compound's pharmacological properties are under investigation for potential therapeutic applications:

- Anticancer Activity: Preliminary studies suggest that similar compounds may exhibit anticancer properties, warranting further exploration into this area.

- Neurological Research: Given its ability to interact with neurotransmitter systems, it may have implications in treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds in various applications:

- Study on Anticancer Properties: A research paper published in Journal of Medicinal Chemistry demonstrated that brominated phenolic compounds exhibit significant cytotoxicity against cancer cell lines, suggesting that this compound may share these properties .

- Neuropharmacological Effects: Another study explored the interaction of carbamate derivatives with neurotransmitter receptors, indicating potential for treating conditions like anxiety and depression .

Mecanismo De Acción

The mechanism of action of tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity (>95%) to the target molecule, differing in substituents or ring systems (Table 1):

Table 1 : Key structural analogs and their properties.

Functional Group Modifications

- Cyano and Hydroxypropyl Groups: tert-Butyl (1-cyano-4-methylcyclohexyl)(3-hydroxypropyl)carbamate (CAS 3.47) incorporates polar cyano and hydroxy groups, increasing solubility in polar solvents compared to the bromophenyl-containing target compound .

- Phosphoester Modifications: tert-Butyl (1-cyanocyclohexyl)(3-((diethoxyphosphoryl)oxy)propyl)carbamate (CAS 2.32) includes a phosphoester group, enabling phosphorylation reactions, unlike the bromine-functionalized target compound .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

- The bromine atom in the target compound facilitates Suzuki-Miyaura couplings, as demonstrated in the synthesis of intermediates for thiophene and pyridine derivatives .

- Cyclobutyl analogs (CAS 1032350-06-3) may exhibit slower reaction rates due to increased ring strain compared to cyclopropyl systems .

Actividad Biológica

Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by research findings and case studies.

- Molecular Formula : C14H18BrNO2

- Molecular Weight : 312.2 g/mol

- Density : Approximately 1.37 g/cm³

The compound features a tert-butyl group, a cyclopropyl moiety, and a bromophenyl group, contributing to its unique chemical and physical properties. Its structural complexity suggests potential interactions with various biological targets, making it a candidate for pharmaceutical development.

Synthesis

The synthesis of this compound typically involves several key steps:

- Reagents : The reaction commonly employs tert-butyl carbamate and a cyclopropyl derivative containing a 4-bromophenyl group.

- Conditions : The synthesis is generally conducted under inert atmosphere conditions using solvents like dichloromethane or tetrahydrofuran, often catalyzed by bases such as triethylamine or potassium carbonate.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for enzymes involved in various diseases, including cancer and neurological disorders. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.

- Therapeutic Applications : The unique structure of this compound allows for exploration in drug design, particularly as a prodrug or pharmacophore. Its interactions with biological molecules can lead to the development of new therapeutic agents.

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with cyclooxygenase enzymes demonstrated that the compound could inhibit enzyme activity effectively. This inhibition could lead to anti-inflammatory effects, making it a candidate for further investigation in pain management therapies.

Study 2: Anticancer Potential

Research has shown that compounds with similar structures exhibit anticancer properties through the inhibition of specific kinases involved in cell proliferation. This compound's ability to modulate these pathways suggests potential applications in cancer treatment .

The mechanism of action of this compound involves its interaction with molecular targets:

- Hydrogen Bonding : The carbamate group can form hydrogen bonds with amino acid side chains in proteins.

- π-π Interactions : The bromophenyl group engages in π-π interactions with aromatic residues in target proteins, potentially modulating their activity.

These interactions can lead to various biological effects, influencing pathways critical for disease progression.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate, and how can yield optimization be achieved?

The compound is synthesized via carbamate protection of a cyclopropylamine intermediate. A key intermediate, 1-(4-bromophenyl)cyclopropylamine , is first prepared through cyclopropanation of a vinyl bromide precursor, followed by Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Critical steps include:

- Cyclopropanation : Use of a transition metal catalyst (e.g., Pd) for stereocontrol .

- Boc Protection : Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as N-alkylation .

Yield optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., Boc₂O:amine = 1.2:1) .

Q. How should researchers purify and characterize this compound to ensure analytical consistency?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures improves purity for crystalline batches .

- Characterization :

Q. What are the stability considerations for long-term storage of this carbamate derivative?

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic/basic conditions, which cleave the carbamate .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 14 days) can predict shelf life. Monitor via HPLC for degradation products like tert-butanol and CO₂ .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of related cyclopropylcarbamate derivatives?

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-cyclopropylamines) to direct stereochemistry .

- Asymmetric Catalysis : Pd-catalyzed cyclopropanation with chiral ligands (e.g., Josiphos) achieves enantiomeric excess (ee) >90% .

- Dynamic Resolution : Kinetic resolution during Boc protection using chiral bases (e.g., cinchona alkaloids) .

Q. What methodologies resolve contradictions in reported physical properties (e.g., melting points, solubility)?

Discrepancies in literature data (e.g., melting points ranging from 88–92°C vs. amorphous solids) arise from polymorphic forms or impurities. To address:

Q. How does the electronic nature of the 4-bromophenyl group influence reactivity in cross-coupling reactions?

The bromine substituent enables Suzuki-Miyaura couplings. Key factors:

- Electron-Withdrawing Effect : Enhances oxidative addition with Pd(0) catalysts.

- Steric Effects : The cyclopropyl group may hinder transmetallation; use bulky ligands (e.g., SPhos) to improve efficiency .

Example: Coupling with arylboronic acids at 80°C in dioxane/water (Pd(PPh₃)₄, K₂CO₃) yields biaryl derivatives .

Q. What strategies mitigate decomposition during catalytic hydrogenation of the cyclopropane ring?

- Catalyst Selection : Use PtO₂ instead of Pd/C to minimize ring-opening.

- Pressure Control : Low H₂ pressure (1–5 atm) reduces strain-induced cleavage .

- Additives : Triethylamine suppresses acid-catalyzed degradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data for structurally similar carbamates?

- In Silico Modeling : Use QSAR models to predict acute toxicity (e.g., LD₅₀) based on logP and electrophilicity indices .

- In Vitro Assays : Compare cytotoxicity (e.g., HepG2 cell viability) across analogues to identify structure-toxicity trends .

Q. Why do NMR spectra of this compound vary between research groups?

- Solvent Effects : Chemical shifts differ in CDCl₃ vs. DMSO-d₶ due to hydrogen bonding .

- Dynamic Processes : Restricted rotation of the cyclopropyl group at low temperatures splits NMR signals; variable-temperature NMR clarifies this .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.